3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride
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Overview
Description
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClNO·HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in chemical synthesis and other scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring consistent quality and yield. The use of automated systems and precise control of reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .
Scientific Research Applications
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
- 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
- 3-(4-Bromophenyl)oxetan-3-ol
Uniqueness
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds with only one halogen atom .
Properties
Molecular Formula |
C9H10BrCl2NO |
---|---|
Molecular Weight |
298.99 g/mol |
IUPAC Name |
3-(4-bromo-2-chlorophenyl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H |
InChI Key |
GTHKMNQGERYPAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=C(C=C(C=C2)Br)Cl)N.Cl |
Origin of Product |
United States |
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